

Reactivity of 2-Furoyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Furoyl chloride**

Cat. No.: **B3418778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of **2-furoyl chloride**, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, combining a highly reactive acyl chloride with an electron-rich furan ring, dictates a rich and sometimes complex chemical behavior. This document details its reactions with common nucleophiles, provides quantitative data, outlines detailed experimental protocols, and discusses the stability considerations crucial for its effective use in synthesis.

Core Reactivity Principles

2-Furoyl chloride is the most reactive derivative of 2-furancarboxylic acid.^[1] Its reactivity is centered on the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions that are typically rapid and high-yielding.^[1]

The overall reaction proceeds via a nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate. The stability and reactivity of **2-furoyl chloride** are influenced by the furan ring, which is more electron-rich than a benzene ring. However, the electron-withdrawing nature of the acyl chloride group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.^[1] Kinetic studies have shown that the reaction rates of **2-furoyl chloride** can be slower than those of benzoyl chloride, an effect attributed to the electron-withdrawing properties of the furan ring's oxygen atom influencing the carbonyl group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Reactivity of 2-Furoyl Chloride with Nucleophiles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3418778#reactivity-of-2-furoyl-chloride-with-nucleophiles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com